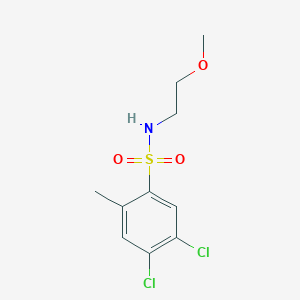
4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agriculture, and industrial processes. This particular compound is characterized by the presence of two chlorine atoms, a methoxyethyl group, and a methyl group attached to a benzenesulfonamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide typically involves the following steps:
Chlorination: The starting material, 2-methylbenzenesulfonamide, undergoes chlorination to introduce chlorine atoms at the 4 and 5 positions.
Methoxyethylation: The chlorinated intermediate is then reacted with 2-methoxyethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxyethylation processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
4,5-Dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced forms with different degrees of hydrogenation.
科学的研究の応用
4,5-Dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4,5-Dichloro-2-methylbenzenesulfonamide: Lacks the methoxyethyl group.
N-(2-Methoxyethyl)-2-methylbenzenesulfonamide: Lacks the chlorine atoms.
4,5-Dichloro-N-methylbenzenesulfonamide: Lacks the methoxyethyl group.
Uniqueness
4,5-Dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is unique due to the combination of chlorine atoms, methoxyethyl group, and methyl group, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
生物活性
4,5-Dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₃H₁₄Cl₂N₄O₂S
- Molecular Weight : 327.24 g/mol
The presence of two chlorine atoms and a methoxyethyl group contributes to its distinct biological properties compared to other sulfonamides.
This compound primarily exhibits its biological effects through the inhibition of bacterial growth by interfering with folate synthesis. This mechanism typically involves:
- Inhibition of Dihydropteroate Synthase : This enzyme is crucial for folate biosynthesis in bacteria, leading to reduced bacterial proliferation.
- Potential Interaction with TRPA1 Receptors : Emerging studies suggest that the compound may also interact with transient receptor potential (TRP) channels, influencing nociceptive pathways and inflammatory responses .
Antimicrobial Activity
The compound has demonstrated significant antibacterial properties. It acts against various bacterial strains by disrupting their metabolic processes. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that this compound is effective against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
Research has indicated that this compound possesses anti-inflammatory properties. In animal models, it has been shown to reduce inflammation associated with various conditions:
- Model : Complete Freund’s Adjuvant (CFA) induced inflammation in rats.
- Findings : Administration of the compound resulted in a significant reduction in paw swelling and mechanical hyperalgesia, indicating its potential use in treating inflammatory pain .
Study 1: Antibacterial Efficacy
In a comparative study involving several sulfonamide derivatives, this compound exhibited superior antibacterial activity against resistant strains of bacteria. The study highlighted its potential as an alternative treatment option in antibiotic-resistant infections.
Study 2: In Vivo Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of the compound in a rat model of arthritis. Results showed that treatment significantly decreased inflammatory markers (such as TNF-alpha and IL-6) in serum samples, supporting its use as an anti-inflammatory agent .
特性
IUPAC Name |
4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7-5-8(11)9(12)6-10(7)17(14,15)13-3-4-16-2/h5-6,13H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXIYKGXLYWQAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCOC)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














